Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, an aminoethyl side chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-2-(2-aminoethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The unique combination of the benzyl group and the aminoethyl side chain in this compound distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c15-9-8-13-7-4-10-16(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1 |
InChI Key |
PTHLRHYHYPRFJP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCN |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCN |
Origin of Product |
United States |
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